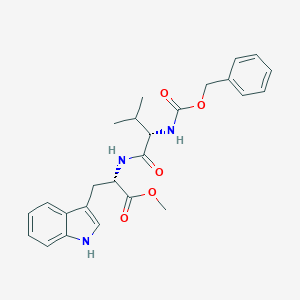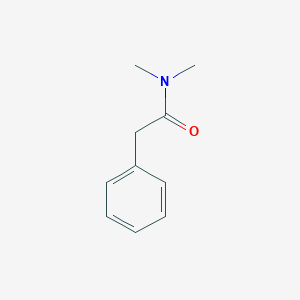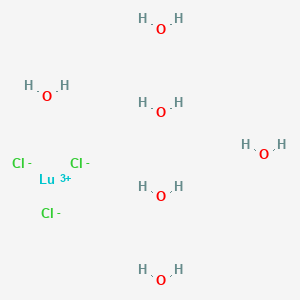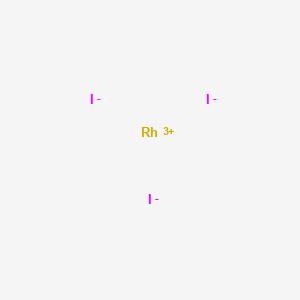
Rhodium triiodide
Übersicht
Beschreibung
Rhodium triiodide is not explicitly discussed in the provided papers. However, rhodium complexes and their catalytic properties are extensively studied. Rhodium is a rare, silver-white, hard metal in the platinum group and is highly reflective. It is used in catalytic converters, electronics, and as an alloying agent for hardening and improving the corrosion resistance of platinum and palladium. Rhodium complexes are known for their ability to catalyze various chemical reactions, including C-H bond functionalization and oxidative coupling, which are crucial in organic synthesis .
Synthesis Analysis
The synthesis of rhodium complexes often involves the reaction of rhodium salts with ligands. For example, rhodium(III) complexes can be synthesized by reacting rhodium chloride with ligands such as Cp* (pentamethylcyclopentadienyl) to form catalytically active species . Similarly, rhodium(I) complexes can be obtained from reactions involving rhodium acetate and various ligands, including nitrogen-containing ligands . These synthetic methods are essential for producing rhodium catalysts used in various organic transformations.
Molecular Structure Analysis
Rhodium complexes exhibit diverse molecular structures, which are influenced by the ligands bound to the rhodium center. For instance, rhodium complexes with tetradentate ligands show different electronic and steric properties, affecting their reactivity and the strength of the Rh-CO bond . The structure of rhodium complexes can also include mixed oxidation states, as seen in a diamondoid network structure where rhodium units are linked by mu4-iodide .
Chemical Reactions Analysis
Rhodium complexes are versatile catalysts for a variety of chemical reactions. They can catalyze C-H bond functionalization, leading to the formation of aromatic heterocycles such as indoles and pyrroles . Rhodium(III)-catalyzed oxidative C-H activation can result in the formation of C-C, C-N, and C-O bonds, demonstrating the metal's ability to facilitate the construction of complex molecules from simple substrates . Additionally, rhodium(I) complexes can undergo oxidative addition with alkyl halides to form acetylrhodium(III) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of rhodium complexes are closely related to their molecular structure. For example, the electrical conductivity of a rhodium compound can be significantly enhanced by the presence of water molecules of hydration, indicating the importance of the physical state of the compound . The electronic properties of rhodium complexes, such as electron donor ability and bond strengths, are influenced by the ligands attached to the rhodium center and can be probed by spectroscopic methods .
Wissenschaftliche Forschungsanwendungen
-
Physical Chemistry
- Application : Probing the molecular structure of aqueous triiodide .
- Method : Liquid-microjet-based X-ray photoelectron spectroscopy was applied to aqueous triiodide solutions . The anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure were investigated .
- Results : The ground state of the solute adopts a near-linear average geometry in aqueous solutions . The aqueous anion adopts a more asymmetric geometry at the aqueous–solution–gas interface than in the aqueous bulk .
-
Chemical Engineering
- Application : Mechanisms of Iodide–Triiodide Exchange Reactions in Ionic Liquids .
- Method : Reactive molecular-dynamics calculations in the liquid state for 1-butyl-3-methylimidazolium iodide .
- Results : Bond-exchange events were observed with rate-determining energy barriers ranging from 0.19 to 0.23 ± 0.06 eV at 750 and 450 K, respectively . This charge transfer is not dissimilar in energetics to those in solid-state superionic conductors .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triiodorhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHUXSHRWNTOD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rh](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RhI3, I3Rh | |
| Record name | Rhodium(III) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhodium(III)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329389 | |
| Record name | Rhodium(III) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6189 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black hygroscopic solid; [HSDB] Black hygroscopic crystals; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium triiodide | |
CAS RN |
15492-38-3 | |
| Record name | Rhodium iodide (RhI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium(III) iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



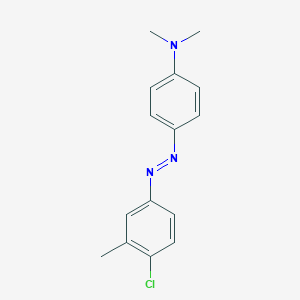




![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
